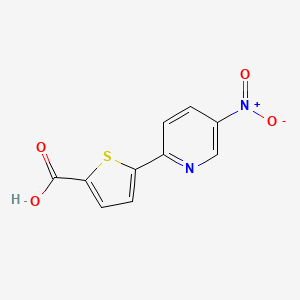

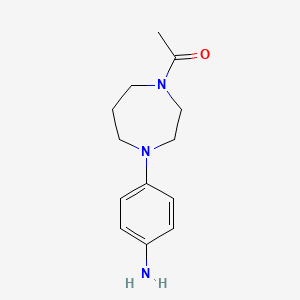

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide

説明

Hydrazides are a class of organic compounds with the formula R−NR1−NR2R3 where R is acyl . They are derivatives of carboxylic acids, typically prepared by the reaction of esters with hydrazine . They possess a wide spectrum of bioactivity, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antidepressant, antiviral, and antiprotozoal properties .

Synthesis Analysis

Hydrazides are typically prepared by the reaction of esters with hydrazine . The reaction of cyanoacetic acid hydrazide with various reactants can lead to the synthesis of a variety of polyfunctional heterocyclic compounds .Molecular Structure Analysis

The molecular structure of hydrazides involves a hydrazine component. Hydrazines and their derivatives constitute an important class of compounds that has found wide utility in organic synthesis .Chemical Reactions Analysis

Hydrazides can undergo various chemical reactions. For instance, they can react with aliphatic aldehydes to provide excellent yields of hydroacylation products . Unprotected peptide hydrazides may be converted to peptide thioesters by combination of nitrite oxidation and thiolysis .作用機序

Target of Action

Hydrazide compounds are known to exhibit diverse biological activities, including anti-mycobacterial, -bacterial, -fungal, and -viral activities .

Mode of Action

Hydrazide compounds are known to form hydrazone anions, which have a resonance structure that places a double bond between the nitrogens and a negative charge on carbon . This unique structure may contribute to their interaction with biological targets.

Biochemical Pathways

It is known that hydrazide compounds can interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Hydrazide compounds are known for their relatively higher metabolic stability towards proteases than amides and their tunable, labile nature in acidic ph .

Result of Action

Hydrazide compounds are known to exhibit diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

The crowded tert-butyl group in the compound is known for its unique reactivity pattern, which may be influenced by environmental factors .

将来の方向性

The discovery and synthesis of new potent and less toxic anti-tubercular compounds is critical, especially considering the increasing incidence of multidrug-resistant strains of Mycobacterium tuberculosis . Hydrazide-hydrazone- and thiadiazole-containing derivatives that inhibit InhA activity, resulting in antimycobacterial effects, have been recently described . These compounds could potentially be used to treat both drug-susceptible and drug-resistant TB disease .

特性

IUPAC Name |

tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABYYYLRDBQJTK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1386469.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)

![2-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1386486.png)